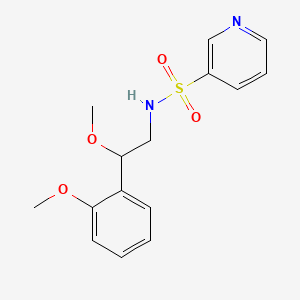

![molecular formula C15H15N5O2 B2521327 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide CAS No. 2034413-98-2](/img/structure/B2521327.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide” is characterized by the presence of a triazolo[4,3-a]pyrazine core, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide” include a density of 1.6±0.1 g/cm³, a molar refractivity of 72.6±0.5 cm³, and a polar surface area of 92 Ų .Scientific Research Applications

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial potential. The compound’s structure suggests that it may interact with bacterial enzymes or receptors, making it a candidate for antimicrobial drug development . Further research is needed to explore its specific antibacterial mechanisms and efficacy against multidrug-resistant pathogens.

Antifungal Properties

Triazole-containing compounds, such as fluconazole and voriconazole, are widely used as antifungal agents. Given the presence of the triazole nucleus in our compound, it’s worth investigating its antifungal activity . Testing against fungal strains could reveal its potency and potential clinical applications.

Anticancer Potential

Triazolo pyrazine derivatives have been evaluated for their anticancer properties. Specifically, compounds bearing 4-oxo-pyridazinone moieties have shown promise against cancer cell lines and c-Met kinase . Investigating our compound’s effects on cancer cells could provide valuable insights.

Antioxidant Effects

The literature suggests that triazole derivatives may possess antioxidant properties. Assessing the ability of our compound to scavenge free radicals and protect against oxidative stress would be informative .

Antiviral Activity

Triazole-based molecules have demonstrated antiviral potential. While specific data on our compound are scarce, exploring its effects against viral infections could be worthwhile .

Anti-Inflammatory and Analgesic Actions

Given the diverse pharmacological activities associated with triazoles, it’s plausible that our compound might exhibit anti-inflammatory and analgesic effects. Further investigations are needed to confirm this .

Other Potential Applications

Triazole derivatives have been explored in various therapeutic areas, including antiepileptic, antihypertensive, antidepressant, and antidiabetic treatments . While direct evidence for our compound in these fields is limited, it’s essential to consider its broader pharmacological profile.

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health . The promising antibacterial activities of some triazolo[4,3-a]pyrazine derivatives suggest that these compounds could be further explored for their potential as antimicrobial agents .

properties

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-5,8-9H,6-7,10H2,(H,16,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQFXDSVZPCRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrochloride](/img/structure/B2521244.png)

![6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline](/img/structure/B2521245.png)

![N-[3-[3-(4-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2521247.png)

![2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2521249.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521260.png)

![Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2521261.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2521262.png)